molecular formula C24H22N4O4S2 B2798321 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105234-45-4

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2798321
CAS RN: 1105234-45-4
M. Wt: 494.58
InChI Key: MTOAUQTXLKKODX-UHFFFAOYSA-N
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Description

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A series of novel thiazolo[4,5-d]pyridazinones derivatives was synthesized and tested for in vivo analgesic and anti-inflammatory activities. These compounds showed significant biological activities, providing a foundation for further research into their potential therapeutic applications (Demchenko et al., 2015).

Antimicrobial Evaluation

  • New thiazolo[4,5-d]pyridine derivatives were synthesized and demonstrated significant antibacterial and antifungal activities against a range of microorganisms, highlighting their potential as antimicrobial agents (Suresh et al., 2016).

Cytotoxicity and Anticancer Activity

  • Thiazolo[4,5-b]pyridin-2(3H)-one derivatives were synthesized and showed moderate inhibitory activity against cancer cell lines, suggesting their potential for development into anticancer agents (Lozynskyi et al., 2018).

Anti-inflammatory and Anti-ulcer Activities

  • Fused thiazole derivatives derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one exhibited significant anti-inflammatory and anti-ulcer activities, which could be beneficial for developing new treatments for related conditions (Mohareb et al., 2017).

Generation of Novel Ring Systems

  • The research demonstrated the generation of dihydro-5H-thiazolo[3,2-a]pyridin-3-ones through proton loss, contributing to the chemistry of cyclic S,N-ketene acetals and offering potential pathways for the synthesis of novel compounds (Padwa et al., 1994).

properties

IUPAC Name

5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c29-16(15-6-7-17-18(13-15)32-11-10-31-17)14-28-23(30)21-22(20(26-28)19-5-4-12-33-19)34-24(25-21)27-8-2-1-3-9-27/h4-7,12-13H,1-3,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOAUQTXLKKODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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